Cas no 158205-05-1 (Thioflosulide)

Thioflosulide 化学的及び物理的性質
名前と識別子
-
- Methanesulfonamide,N-[6-[(2,4-difluorophenyl)thio]-2,3-dihydro-1-oxo-1H-inden-5-yl]-
- Thioflosulide
- L 745337
- N-[6-[(2,4-Difluorophenyl)thio]-2,3-dihydro-1-oxo-1H-inden-5-yl]methanesulfonamide
- N-(6-((2,4-Difluorophenyl)thio)-2,3-dihydro-1-oxo-1H-inden-5-yl)methanesulfonamide
- L 745,337
- BDBM50029603
- N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide
- L745,337
- N-[6-(2,4-Difluoro-phenylsulfanyl)-1-oxo-indan-5-yl]-methanesulfonamide
- CS-6783
- L-745337
- CHEMBL287919
- HY-19217
- SCHEMBL2464202
- L-745,337
- AKOS040741928
- 158205-05-1
-
- インチ: 1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
- InChIKey: HDUWKQUHMUSICC-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])(N([H])C1=C(C([H])=C2C(C([H])([H])C([H])([H])C2=C1[H])=O)SC1C([H])=C([H])C(=C([H])C=1F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 369.03059
- どういたいしつりょう: 369.03049195 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 369.4
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 96.9
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- ふってん: 495.8±55.0 °C(Predicted)
- PSA: 63.24
Thioflosulide セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Thioflosulide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-10mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 10mg |
¥62947.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L911074-1mg |
L-745337 (Thioflosulide) |
158205-05-1 | 98% | 1mg |
¥32,575.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-5mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 5mg |
¥36822.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-1mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 1mg |
¥14889.00 | 2023-09-08 |
Thioflosulide 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
Thioflosulideに関する追加情報
Recent Advances in Thioflosulide (158205-05-1) Research: A Comprehensive Review
Thioflosulide (CAS: 158205-05-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential therapeutic applications, particularly in the context of anti-inflammatory and anti-cancer therapies. This research brief aims to synthesize the latest findings on Thioflosulide, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance. The compound's unique chemical structure and biological activity make it a promising candidate for further drug development.
One of the most notable advancements in Thioflosulide research is its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Thioflosulide exhibits potent COX-2 inhibitory activity with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking simulations and in vitro assays to elucidate the binding affinity and specificity of Thioflosulide to COX-2, providing a structural basis for its therapeutic efficacy.
In addition to its anti-inflammatory properties, Thioflosulide has shown promising results in oncology research. A recent preclinical study reported in Cancer Research revealed that Thioflosulide induces apoptosis in certain cancer cell lines by modulating the PI3K/Akt signaling pathway. The compound's ability to selectively target cancer cells while sparing normal cells underscores its potential as a targeted therapy. Furthermore, synergistic effects were observed when Thioflosulide was combined with conventional chemotherapeutic agents, suggesting its utility in combination therapies.
Despite these promising findings, challenges remain in the clinical translation of Thioflosulide. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating the development of novel formulations to enhance its bioavailability. Recent efforts in drug delivery systems, such as nanoparticle encapsulation, have shown potential in addressing this limitation. A 2024 study in Advanced Drug Delivery Reviews highlighted the successful encapsulation of Thioflosulide in biodegradable polymers, resulting in sustained release and improved therapeutic outcomes in animal models.
Looking ahead, the future of Thioflosulide research appears promising, with ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of Thioflosulide-based therapies. As our understanding of its molecular mechanisms deepens, Thioflosulide may emerge as a cornerstone in the treatment of inflammatory diseases and cancer, offering a safer and more effective alternative to existing therapies.
158205-05-1 (Thioflosulide) 関連製品
- 2171143-75-0((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)
- 2228609-09-2(methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)
- 1256834-84-0(2-Bromo-6-(pyrrolidin-2-YL)pyridine)
- 2138085-28-4(4-(iodomethyl)-4-(5-methylhexyl)oxyoxane)
- 76241-81-1(3-iodobenzene-1,2-dicarbonitrile)
- 1247711-84-7(1-Cyclobutylbenzimidazol-2-amine)
- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)




